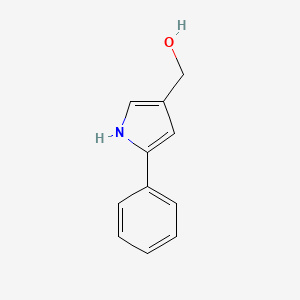

(5-Phenyl-1H-pyrrol-3-YL)methanol

Description

Significance of Pyrrole (B145914) Heterocycles in Organic Synthesis and Chemical Research

Pyrrole, a five-membered aromatic heterocycle with the chemical formula C₄H₅N, serves as a foundational component in the field of organic chemistry. numberanalytics.com Its unique structure is integral to a vast array of biological processes and synthetic applications. The pyrrole ring is a key constituent of many vital natural products, including heme, chlorophyll, and vitamin B₁₂, as well as various bile pigments like bilirubin (B190676) and biliverdin. numberanalytics.comresearchgate.net The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, a property that is extensively utilized in organic synthesis. numberanalytics.com

The importance of pyrrole and its derivatives extends into medicinal chemistry and materials science. nih.gov These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govresearcher.liferesearchgate.net This has led to the incorporation of the pyrrole scaffold into numerous pharmaceutical drugs. researchgate.netalliedacademies.org In the realm of materials science, pyrrole derivatives are investigated for their applications in developing organic light-emitting diodes (OLEDs), conducting polymers, and other advanced materials. numberanalytics.comresearchgate.net The versatility of the pyrrole nucleus continues to drive intensive research into new synthetic methodologies and applications. researchgate.net

Overview of 1H-Pyrrole-3-methanol Derivatives

Within the large family of pyrrole compounds, 1H-pyrrole-3-methanol derivatives represent a significant subclass. These compounds are characterized by a pyrrole ring with a hydroxymethyl group (-CH₂OH) at the 3-position. nih.gov This functional group can influence the molecule's physical and chemical properties, such as improving aqueous solubility.

Derivatives of 1H-pyrrole-3-methanol are of considerable interest in medicinal chemistry. ontosight.ai For instance, (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol is a known impurity of Vonoprazan, a potassium-competitive acid blocker used for treating gastrointestinal conditions. chemicea.compharmaffiliates.com The synthesis of these derivatives often involves multi-step processes, which can include the reduction of a corresponding aldehyde group to the hydroxymethyl moiety. Research has explored various substituted 1H-pyrrole-3-methanol compounds, investigating how different groups attached to the pyrrole ring impact their biological activity. For example, the presence of a fluorophenyl group can enhance metabolic stability. The synthesis of these derivatives is a key area of study for the development of new therapeutic agents. nih.gov

Structural Features and Nomenclature of the (5-Phenyl-1H-pyrrol-3-YL)methanol Scaffold

The compound this compound is defined by its specific molecular architecture. Its structure consists of a central 1H-pyrrole ring. A phenyl group (-C₆H₅) is attached to the 5-position of the pyrrole ring, and a methanol (B129727) group (-CH₂OH) is attached to the 3-position.

The systematic IUPAC name for this compound is this compound. The nomenclature indicates the following:

Pyrrole : The core is a five-membered nitrogen-containing heterocycle.

1H : This specifies the position of the hydrogen atom on the nitrogen of the pyrrole ring.

5-Phenyl : A phenyl substituent is located at the 5th carbon atom of the pyrrole ring.

3-yl : The pyrrole ring is connected to the methanol group at the 3rd position.

Methanol : This denotes the -CH₂OH group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-7,12-13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBVSIUUFVFERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Phenyl 1h Pyrrol 3 Yl Methanol Derivatives

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

Electrophilic aromatic substitution (SEAr) is the hallmark reaction of pyrroles. In an unsubstituted pyrrole, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the superior stabilization of the positive charge in the resulting intermediate, the arenium ion (also known as a σ-complex), which can be delocalized over three atoms, including the nitrogen, for α-attack, compared to only two resonance structures for β-attack. stackexchange.comonlineorganicchemistrytutor.comslideshare.netquora.com

For (5-Phenyl-1H-pyrrol-3-YL)methanol, the C5 and C3 positions are already substituted. This leaves the C2 and C4 positions as potential sites for electrophilic attack. The directing influence of the existing substituents determines the regiochemical outcome of these reactions.

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. For highly reactive pyrroles, this reaction is typically performed under milder conditions than for benzene (B151609) to avoid polymerization and other side reactions. masterorganicchemistry.com While strong Lewis acids like aluminum chloride (AlCl₃) are common, they can be too harsh for pyrroles. masterorganicchemistry.comstackexchange.com

In the case of 3,5-disubstituted pyrroles such as this compound, acylation is expected to occur at one of the vacant α (C2) or β (C4) positions. The hydroxymethyl group (-CH₂OH) at C3 is a weakly deactivating group due to the inductive effect of the oxygen atom. The phenyl group at C5 is also weakly deactivating by induction but can participate in resonance. The regioselectivity will be dictated by a balance between the electronic deactivation at adjacent positions and steric hindrance. For instance, acylation of 3-benzoylpyrroles has been shown to yield 2,4-disubstituted products. researchgate.net

Table 1: Representative Acylation Reactions on Substituted Pyrroles

| Starting Material | Reagents | Product(s) | Reference |

|---|---|---|---|

| 2-Pyrrolecarbonitrile | Acetic Anhydride, BF₃·OEt₂ | 2-Carbonitrile-4-acetylpyrrole | researchgate.net |

| Methyl 2-pyrrolecarboxylate | Acetic Anhydride, SnCl₄ | Methyl 4-acetyl-2-pyrrolecarboxylate | researchgate.net |

| 3-Benzoylpyrrole | Iodine, Chlorinating Agents | 3-Benzoyl-2,4-dihalopyrroles | researchgate.net |

Traditional Friedel-Crafts alkylation using alkyl halides and a strong Lewis acid like AlCl₃ is often problematic for pyrroles, frequently leading to polyalkylation and polymerization due to the high nucleophilicity of the pyrrole ring. stackexchange.com Consequently, modern and milder catalytic systems have been developed to achieve controlled alkylation. Recent advances include methods using metal catalysts, such as palladium or copper complexes, which can facilitate the C-H alkylation of even electron-deficient pyrroles. stackexchange.comjiaolei.group

For this compound, alkylation would be directed to the C2 or C4 position. The outcome is sensitive to the reaction conditions and the nature of the alkylating agent. The steric bulk of the phenyl group at C5 may hinder attack at the adjacent C4 position, potentially favoring substitution at the C2 position.

Table 2: Examples of Modern Alkylation Reactions of Pyrrole Derivatives

| Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Pyrrole | Nitroalkenes, CuBr₂, Chiral Schiff Base | Optically active 2-alkylated pyrroles | stackexchange.com |

| Ethyl 1H-pyrrole-2-carboxylate | Alkyl Bromides, Pd(OAc)₂, Norbornene | Selective C5-alkylated pyrrole | jiaolei.group |

| Indole Derivatives | Trifluoropyruvates, Yb(OTf)₃, Chiral Ligand | C3-alkylated indoles | rsc.orgnih.gov |

The Vilsmeier-Haack reaction is the most widely used method for the formylation of pyrroles and other electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com This electrophile is milder than those used in many Friedel-Crafts reactions, making it highly suitable for sensitive substrates like pyrroles. iust.ac.ir

In this compound, formylation would occur at either the C2 or C4 position. The Vilsmeier-Haack reaction is generally sensitive to both electronic and steric effects. Research on the formylation of pyrrole acetals has demonstrated that an aldehyde group can be introduced onto a highly substituted pyrrole ring at an available position. researchgate.net Given the steric hindrance from the C5-phenyl group, it is plausible that formylation might preferentially occur at the C2 position.

Table 3: Vilsmeier-Haack Formylation of Pyrrole and Related Heterocycles

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | chemistrysteps.com |

| Indole | DMF, POCl₃ | Indole-3-carbaldehyde | stackexchange.com |

| 2,4-di(5,5-dimethyl-1,3-dioxan-2-yl)-pyrrole | DMF, POCl₃ | Pyrrole-2,3,5-tricarboxaldehyde (after hydrolysis) | researchgate.net |

The regiochemical outcome of electrophilic substitution on the this compound ring is a direct consequence of the electronic and steric properties of the existing substituents.

Electronic Effects : The pyrrole ring is inherently electron-rich. The -CH₂OH group at the C3 position is weakly electron-withdrawing by induction (-I effect), which tends to slightly deactivate the adjacent C2 and C4 positions to electrophilic attack. The phenyl group at C5 also exerts a -I effect but can potentially donate electron density via resonance (+M effect), although steric hindrance may prevent the ring from being fully planar, thus limiting this resonance effect.

Steric Effects : The phenyl group at the C5 position presents a significant steric barrier, which can impede the approach of an electrophile to the adjacent C4 position. This steric hindrance would likely favor substitution at the less hindered C2 position. Bulky groups on the nitrogen atom are a known strategy to block the C2 and C5 positions to force substitution at C3 or C4. quimicaorganica.org

Isomerization and Rearrangement Processes

While pyrrole systems can undergo various rearrangements under specific conditions, these are generally less common than electrophilic substitution reactions.

The direct acid-promoted isomerization of a stable 2-substituted pyrrole to a 3-substituted isomer is not a generally observed or synthetically utilized transformation in pyrrole chemistry. The thermodynamic stability of the intermediates in electrophilic substitution strongly favors the kinetic product formed from attack at the α-position. stackexchange.com Once formed, the C-C bond is typically stable.

While acid-catalyzed rearrangements are known for certain complex heterocyclic systems or under specific reaction conditions that might involve ring-opening and closing, a simple migration of a substituent from C2 to C3 on a pre-formed pyrrole ring is not a standard reaction pathway. Studies involving pyrrole Grignard reagents have shown that acylation occurs directly at the C2 position rather than at the nitrogen followed by a rearrangement, underscoring the stability of substituents on the pyrrole carbon skeleton. researchgate.net Therefore, under typical acidic conditions encountered during electrophilic substitution, this compound and its derivatives are expected to undergo substitution at an unsubstituted carbon rather than rearrangement of the existing substituents.

Ciamician–Dennstedt Rearrangement with Carbenes

The Ciamician–Dennstedt rearrangement is a classic reaction of pyrroles that involves the expansion of the five-membered pyrrole ring into a six-membered pyridine (B92270) ring. This transformation is typically achieved by reacting the pyrrole with a source of dihalocarbene. For N-substituted pyrroles, this reaction leads to the formation of 3-halopyridines.

While specific studies on this compound itself in this rearrangement are not extensively documented, the general mechanism is well-established for various pyrrole derivatives. The reaction proceeds through the initial addition of the carbene to the C2-C3 double bond of the pyrrole ring, forming a cyclopropane (B1198618) intermediate. This intermediate then undergoes a ring-opening process to yield the corresponding 3-halopyridine. The presence of a phenyl group at the 5-position is expected to influence the electronic properties of the pyrrole ring and potentially the regioselectivity of the carbene addition.

A study on the reaction of 1-methyl-2-phenylpyrrole with dichlorocarbene (B158193) generated under phase-transfer catalysis conditions resulted in the formation of 2-chloro-3-phenylpyridine. This demonstrates the feasibility of the Ciamician–Dennstedt rearrangement on phenyl-substituted pyrroles. It is conceivable that a suitably protected derivative of this compound would undergo a similar transformation.

| Reactant | Reagents | Product | Yield |

| 1-Methyl-2-phenylpyrrole | CHCl3, NaOH, TEBA | 2-Chloro-3-phenylpyridine | 60% |

Data from a study on a related phenylpyrrole derivative, illustrating the general transformation.

Cycloaddition Reactions Involving the Pyrrole Nucleus

The aromatic character of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions compared to more reactive dienes. However, under specific conditions or with appropriate modifications to the pyrrole structure, cycloadditions can be achieved.

The Diels-Alder reaction, a [4+2] cycloaddition, typically requires the pyrrole to act as the diene component. Due to its aromaticity, the pyrrole ring's diene character is diminished. To facilitate this reaction, electron-withdrawing groups are often introduced onto the pyrrole ring to lower its aromatic stabilization energy.

While direct examples involving this compound are scarce, studies on related pyrrole systems provide insight. For instance, N-acylpyrroles have been shown to undergo Diels-Alder reactions with powerful dienophiles like maleic anhydride, albeit often requiring high temperatures or pressures. The phenyl substituent at the 5-position of the target molecule could influence the regiochemistry of such a cycloaddition.

[2+2] Cycloadditions involving the pyrrole nucleus are often photochemical in nature. These reactions can lead to the formation of bicyclic azetidine (B1206935) derivatives. The success of such reactions is highly dependent on the substitution pattern of the pyrrole and the nature of the reacting partner.

[2+1] Cycloadditions typically involve the reaction of the pyrrole with a carbene or a nitrene. As discussed in the context of the Ciamician–Dennstedt rearrangement, the addition of a carbene to the C2-C3 bond of the pyrrole is a key step. This initial [2+1] cycloaddition leads to a bicyclic intermediate that can then rearrange.

Transformations of the Methanol (B129727) Functional Group

The hydroxymethyl group at the 3-position of the pyrrole ring is a versatile handle for further chemical modifications, including oxidation, esterification, and etherification.

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (5-phenyl-1H-pyrrol-3-yl)carbaldehyde, or further to the carboxylic acid, 5-phenyl-1H-pyrrole-3-carboxylic acid. The choice of oxidizing agent is crucial to control the extent of the oxidation.

Mild oxidizing agents such as manganese dioxide (MnO2) are commonly used for the selective oxidation of allylic and benzylic-type alcohols to aldehydes. Given the structural similarity, MnO2 would be a suitable reagent for the conversion of this compound to its corresponding aldehyde. More potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would likely lead to the carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

| This compound | MnO2 | (5-phenyl-1H-pyrrol-3-yl)carbaldehyde |

| This compound | KMnO4 | 5-phenyl-1H-pyrrole-3-carboxylic acid |

This table represents expected products based on general oxidation principles of similar compounds.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. This leads to the formation of the corresponding esters.

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or via other methods like the Mitsunobu reaction. These reactions provide a means to introduce a wide variety of functional groups, enhancing the molecular diversity of derivatives originating from this compound.

| Reaction Type | Reactants | Product |

| Esterification | This compound, Acetic Anhydride | (5-phenyl-1H-pyrrol-3-yl)methyl acetate |

| Etherification | This compound, Methyl Iodide, NaH | 3-(methoxymethyl)-5-phenyl-1H-pyrrole |

Illustrative examples of potential esterification and etherification products.

Nucleophilic Reactions

The chemical reactivity of this compound is characterized by the presence of the hydroxymethyl group on the pyrrole ring, which serves as a primary site for nucleophilic attack. These reactions are fundamental in the functionalization of the molecule for various applications.

Nucleophilic substitution at the methylene (B1212753) carbon of the hydroxymethyl group is a key transformation. This typically proceeds via two main pathways, largely dependent on the reaction conditions.

Under acidic conditions, the hydroxyl group can be protonated by an acid catalyst, forming a good leaving group (water). This facilitates the subsequent attack by a nucleophile, leading to the substitution product. For example, in the presence of a hydrohalic acid (HX), the corresponding 3-(halomethyl)-5-phenyl-1H-pyrrole can be formed.

Alternatively, the Williamson ether synthesis provides a route to ethers via an SN2 mechanism. masterorganicchemistry.com In this method, the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more potent nucleophile, the corresponding alkoxide. This alkoxide can then react with an alkyl halide to yield an ether.

The following table summarizes potential nucleophilic substitution reactions at the hydroxymethyl group of this compound, based on established principles of organic chemistry.

| Reactant | Reagent | Product | Reaction Type |

| This compound | HBr | 3-(Bromomethyl)-5-phenyl-1H-pyrrole | Acid-catalyzed Nucleophilic Substitution |

| This compound | 1. NaH2. CH₃I | 3-(Methoxymethyl)-5-phenyl-1H-pyrrole | Williamson Ether Synthesis |

| This compound | TsCl, Pyridine | (5-Phenyl-1H-pyrrol-3-yl)methyl tosylate | Tosylation |

| This compound | NaCN | (5-Phenyl-1H-pyrrol-3-yl)acetonitrile | Nucleophilic Substitution (via tosylate) |

| This compound | NaN₃ | 3-(Azidomethyl)-5-phenyl-1H-pyrrole | Nucleophilic Substitution (via tosylate) |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 1h Pyrrol 3 Yl Methanol Systems

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org The IR spectrum of (5-Phenyl-1H-pyrrol-3-YL)methanol displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Alcohol | O-H | Stretch, broad | ~3200 - 3600 |

| Amine (Pyrrole) | N-H | Stretch | ~3100 - 3500 |

| Aromatic | C-H | Stretch | ~3000 - 3100 |

| Aliphatic | C-H | Stretch | ~2850 - 3000 |

| Aromatic | C=C | Stretch | ~1450 - 1600 |

| Alcohol | C-O | Stretch | ~1050 - 1250 |

The broad O-H stretch is indicative of the hydroxyl group and its involvement in hydrogen bonding. The N-H stretch from the pyrrole (B145914) ring is also a key feature. Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ ranges confirm the presence of the aromatic phenyl and pyrrole systems. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO), high-resolution mass spectrometry (HRMS) can precisely determine its mass. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing its exact mass with high accuracy and precision. For this compound, with a molecular formula of C₁₁H₁₁NO, the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm).

While specific experimental HRMS data for this compound is not widely published in readily available literature, the technique is standard practice for characterizing such novel compounds. For related pyrrole derivatives, HRMS is routinely used to confirm their calculated molecular formula after synthesis. For instance, HRMS (ESI) analysis of similar heterocyclic structures confirms the expected [M+H]⁺ or [M+Na]⁺ ions, providing definitive evidence of successful synthesis.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Theoretical Exact Mass | 173.08406 Da |

Note: This table represents theoretical values. Experimental data is required for confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

For this compound, an ESI-MS spectrum in positive mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 174.0919, corresponding to the [C₁₁H₁₂NO]⁺ ion. Tandem mass spectrometry (MS/MS) experiments could then be performed by isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to elicit characteristic fragmentation patterns. These patterns would provide further structural confirmation by revealing the loss of stable neutral fragments, such as water (H₂O) from the methanol (B129727) group or other fragments related to the pyrrole and phenyl rings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a mixture. For the analysis of this compound, the compound would first need to be sufficiently volatile and stable to be vaporized without decomposition in the GC injector and transported through the column. Derivatization, for example, by silylating the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, might be necessary to improve its chromatographic behavior.

Once separated by the GC column, the compound enters the mass spectrometer, which provides a mass spectrum corresponding to its electron ionization (EI) fragmentation pattern. This pattern serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries. The EI spectrum would likely show a molecular ion peak (M⁺) at m/z 173, along with characteristic fragment ions resulting from the cleavage of the hydroxymethyl group and fragmentation of the pyrrole ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ambeed.com This method is ideally suited for the analysis of this compound, as it can handle polar, non-volatile compounds without the need for derivatization.

A typical LC-MS analysis would involve using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid to promote ionization. ambeed.com The mass spectrometer, typically equipped with an ESI source, would provide mass data for the compound as it elutes from the column. LC-MS is crucial for monitoring the progress of the synthesis of this compound from its precursors and for assessing the purity of the final product. mdpi.com

Table 2: Typical LC-MS Parameters for Pyrrole Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (e.g., m/z 100-500) |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, X-ray diffraction reveals the supramolecular structure, showing how individual molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (involving the hydroxyl group and the pyrrole N-H) and π-π stacking interactions between the phenyl and pyrrole rings. This information is vital for understanding the physical properties of the solid material. Currently, specific X-ray crystallographic data for this compound is not available in public databases.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula, C₁₁H₁₁NO. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For many related pyrrole derivatives, elemental analysis is a standard characterization method reported in synthetic chemistry literature, where found values typically must agree with calculated values to within ±0.4%. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon | 76.28 |

| Hydrogen | 6.40 |

| Nitrogen | 8.09 |

| Oxygen | 9.23 |

Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for assessing the purity of a chemical compound. For this compound, a reversed-phase HPLC method would be developed. The compound is injected onto the column and a detector, most commonly a UV-Vis detector set to a wavelength where the pyrrole or phenyl chromophores absorb, measures the signal as a function of time.

A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The percentage purity is often calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds often provide HPLC data to certify the purity of their materials. ambeed.com

Computational and Theoretical Investigations of 5 Phenyl 1h Pyrrol 3 Yl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the fundamental electronic and structural characteristics of pyrrole-based compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (5-Phenyl-1H-pyrrol-3-YL)methanol, DFT calculations, often using functionals like B3LYP, are employed to determine its optimized molecular geometry and various electronic properties. mdpi.comdntb.gov.ua These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Key molecular properties derived from DFT studies include the dipole moment, polarizability, and the electrostatic potential map. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, DFT has been used to identify reactive sites and understand electronic properties. researchgate.net

Table 1: Calculated Molecular Properties of this compound (Illustrative) Note: The following data is illustrative and represents typical values obtained for similar aromatic heterocyclic compounds through DFT calculations. Actual values for this compound would require specific computation.

| Property | Illustrative Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Polarizability | ~150 - 170 a.u. | Measures the deformability of the electron cloud, affecting van der Waals interactions. |

| HOMO Energy | ~ -5.5 to -6.0 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting the reactivity of a molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the aromatic system, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. Studies on similar pyrrole derivatives have shown that the HOMO-LUMO gap is a valuable parameter for understanding electronic properties and reactivity. researchgate.net

This compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the phenyl group to the pyrrole ring and the hydroxymethyl group to the pyrrole ring. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Computational studies on structurally related compounds, such as 5-(2-fluorophenyl)-1H-pyrrole-3-methanol, reveal that the dihedral angle between the pyrrole and phenyl rings is a critical parameter, often deviating significantly from planarity due to steric hindrance. For the target molecule, DFT calculations can be used to construct a potential energy surface by systematically rotating these key bonds. This landscape reveals the low-energy conformers and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and preferred shapes in different environments. The orientation of the hydroxymethyl group is also crucial, as it can form intramolecular hydrogen bonds that stabilize certain conformations.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and binding processes.

For this compound, MD simulations could be used to:

Study its behavior in an aqueous solution, examining how water molecules arrange around the solute and the dynamics of hydrogen bonding.

Investigate its interaction with biological macromolecules, such as enzymes or receptors. By simulating the compound in the active site of a protein, researchers can understand its binding mode, stability, and the key amino acid residues involved in the interaction. dntb.gov.uamdpi.com

Explore the flexibility of the molecule in different environments, complementing the static picture from conformational analysis.

Studies on other heterocyclic compounds have successfully used MD simulations to elucidate binding modes and the flexibility of key structural components, which are crucial for drug design and development. mdpi.com

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical calculations are invaluable for mapping the detailed mechanisms of chemical reactions. For reactions involving this compound, either as a reactant or a product, DFT can be used to elucidate the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them.

For example, in the synthesis of substituted pyrroles, computational studies have detailed plausible reaction mechanisms, such as the Knorr pyrazole (B372694) synthesis or multi-component reactions. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows chemists to understand the feasibility of a proposed mechanism, identify the rate-determining step (the one with the highest energy barrier), and predict how changes in reactants or conditions might affect the reaction outcome. mdpi.com These theoretical insights can guide the optimization of synthetic routes to this compound and its derivatives.

Topological Analysis of Non-Covalent Interactions within Crystal Structures

The arrangement of molecules in a crystal is governed by a complex network of non-covalent interactions. The topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, provides a quantitative description of these interactions. researchgate.netnih.gov

For a crystal structure of this compound, these analyses would reveal and quantify various weak interactions, including:

Hydrogen Bonds: Strong N-H···O or O-H···N hydrogen bonds involving the pyrrole NH and the hydroxymethyl group.

C-H···π Interactions: Weak hydrogen bonds where C-H groups on one molecule interact with the electron-rich π-systems of the phenyl or pyrrole rings of a neighboring molecule. nih.gov

π···π Stacking: Interactions between the aromatic rings of adjacent molecules.

Hirshfeld surface analysis visually maps these intermolecular contacts, and the associated 2D fingerprint plots provide a summary of the proportion of the surface involved in each type of contact. researchgate.netresearchgate.net QTAIM analysis identifies bond critical points (BCPs) in the electron density, the properties of which (e.g., electron density and its Laplacian at the BCP) characterize the nature and strength of the non-covalent interactions. nih.gov This detailed understanding of crystal packing is vital in solid-state chemistry and materials science.

Table 2: Common Non-Covalent Interactions in Phenyl-Pyrrole Crystal Structures Note: This table summarizes typical non-covalent interactions identified in the crystal structures of related compounds through topological analysis.

| Interaction Type | Description | Typical Contribution to Crystal Packing |

| H···H | Contacts between hydrogen atoms. | Often the largest contributor to the Hirshfeld surface area. researchgate.net |

| C-H···π | A hydrogen atom interacting with the face of an aromatic ring. | Significant for stabilizing the packing of aromatic molecules. nih.govresearchgate.net |

| C-H···O/N | A hydrogen atom on a carbon forming a hydrogen bond with an oxygen or nitrogen atom. | Important directional interactions that influence the supramolecular architecture. nih.gov |

| π···π Stacking | Face-to-face or offset stacking of aromatic rings. | A key interaction in the packing of planar aromatic systems. nih.gov |

Prediction of Supramolecular Architectures and Packing Arrangements

Computational and theoretical investigations are pivotal in predicting the supramolecular architectures and crystal packing arrangements of organic molecules. While specific computational studies on the crystal structure prediction of this compound are not extensively available in the current literature, analysis of closely related phenyl-pyrrol derivatives provides significant insights into the noncovalent interactions that likely govern its solid-state assembly. These studies typically employ a combination of quantum chemical calculations, such as Density Functional Theory (DFT), and analyses of crystallographic data to understand the intricate network of intermolecular forces.

Key interactions that are consistently observed to dictate the supramolecular structures in phenyl-pyrrol systems include hydrogen bonding, π–π stacking, C–H···π interactions, and other van der Waals forces. The presence of a hydroxyl group and N-H group in this compound suggests that hydrogen bonds are primary contributors to its crystal packing.

Detailed research on analogous compounds highlights the importance of specific intermolecular contacts. For instance, a study on (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate revealed that its crystal packing is significantly influenced by H···H, C···H/H···C, and O···H/H···O interactions. iucr.org Similarly, the crystal structure of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one is characterized by N—H⋯O hydrogen bonds, which form ribbons that are further interconnected by C—H⋯π interactions to create a three-dimensional network. nih.gov

In a comprehensive study of 5-phenyl-1H-pyrrole-2-carbonyl azide, a combination of X-ray diffraction, IR spectroscopy, and quantum chemistry calculations (B3LYP/6–311++G**) was used to elucidate its molecular and supramolecular structure. researchgate.net This research established the motives for the formation of its supramolecular and crystal structures and included a topological analysis of non-valent interactions. researchgate.net Such studies underscore the power of computational methods in dissecting the forces that guide crystal formation.

The conformation of the molecule, particularly the dihedral angle between the phenyl and pyrrole rings, is another critical factor. In diketopyrrolopyrrole (DPP) derivatives, for example, the twist between the DPP core and phenyl units can be influenced by edge-to-face interactions, which may be favored over π-stacking. rsc.org In the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the pyrrolyl and phenyl rings are significantly twisted relative to the central pyrazole ring, and the packing is dominated by weak C—H⋯O and C—H⋯N interactions. nih.gov

The following table summarizes the types of intermolecular interactions and their percentage contributions to the crystal packing in an analogous phenyl-pyrrol derivative, as determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution |

| H···H | 49.4% |

| C···H/H···C | 23.2% |

| O···H/H···O | 20.0% |

| Data derived from the study of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. iucr.org |

Furthermore, computational analysis of another related compound, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, which crystallizes with two molecules in the asymmetric unit, reveals the formation of tetramers through O—H⋯N hydrogen bonds. nih.gov These tetramers then form layers via C—H⋯π interactions. nih.gov

Advanced Materials Science Applications of Pyrrole Based Compounds

Design and Synthesis of Functional Materials Incorporating Pyrrole (B145914) Scaffolds

The design of functional materials often begins with the strategic synthesis of molecular building blocks. Pyrrole and its derivatives are foundational in creating a wide array of materials, from pharmaceuticals to organic semiconductors. researchgate.netresearchgate.netacs.org The synthesis of polysubstituted pyrroles is a key area of research, as the nature and position of the substituents dramatically influence the final material's properties. scitechdaily.comresearchgate.net

The synthesis of (5-Phenyl-1H-pyrrol-3-YL)methanol itself can be achieved through various organic chemistry routes, often involving the reduction of the corresponding carboxylic acid or aldehyde. For instance, the reduction of ethyl 5-phenyl-1H-pyrrole-3-carboxylate using a reducing agent like diisobutylaluminium hydride is a known method. lookchem.com Another approach involves the reduction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with sodium borohydride (B1222165). These synthetic strategies allow for the precise placement of the phenyl and hydroxymethyl groups on the pyrrole scaffold.

The resulting this compound can then serve as a versatile scaffold for more complex functional materials. The hydroxyl group can be a site for further reactions, such as esterification or etherification, to attach other functional moieties. The phenyl group can influence the material's thermal stability and electronic properties, while the pyrrole NH group offers another point for modification or for engaging in hydrogen bonding. acs.orgoup.com

The table below outlines some synthetic routes to pyrrole derivatives, highlighting the versatility of pyrrole chemistry in creating functionalized scaffolds.

| Starting Materials | Reagents | Product | Reference |

| 2-fluoro-alpha-bromoacetophenone, 3-oxo-propionitrile | Alkaline catalyst, HZSM-5 molecular sieve, Pd-C catalyst | 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde | google.com |

| Ethyl 5-phenyl-1H-pyrrole-3-carboxylate | Diisobutylaluminium hydride | This compound | lookchem.com |

| Secondary alcohols, amino alcohols | Ruthenium-based pincer-type catalysts | Substituted pyrroles | organic-chemistry.org |

| Anilines, DEAD/DMAD, glyoxal | Supramolecular catalysis | Polyfunctionalised pyrroles | tandfonline.comfigshare.com |

Role as Precursors for Conducting Polymers (e.g., Polypyrroles)

Pyrrole is a well-known precursor for the synthesis of conducting polymers, most notably polypyrrole. The electrochemical or chemical polymerization of pyrrole monomers leads to the formation of extended π-conjugated polymer chains, which are capable of conducting electricity. acs.orgacs.org The properties of the resulting polypyrrole can be significantly altered by the presence of functional groups on the pyrrole monomer. acs.orgacs.org

While direct studies on the electropolymerization of this compound are not widely available, the influence of its constituent functional groups can be inferred from related systems. The phenyl group at the 5-position can enhance the thermal stability and influence the morphology of the resulting polymer. The hydroxymethyl group at the 3-position could potentially participate in secondary reactions during polymerization or provide a site for post-polymerization modification.

The following table summarizes the effects of different substituents on the properties of polypyrroles.

| Substituent | Effect on Polymer Properties | Reference |

| Phenyl group | Enhanced thermal stability, influences morphology | acs.orgacs.org |

| Carboranylmethylphenyl group | Enhanced conjugation and high thermal stability | acs.orgacs.org |

| Alkyl groups | Can interfere with the formation of stable gel states in some pyrrole-based systems | nih.gov |

Utilization as Coupling Agents in Composite Materials (e.g., with Carbon Black)

Coupling agents are crucial in the fabrication of composite materials, as they enhance the adhesion between two dissimilar phases, such as an inorganic filler and a polymer matrix. researchgate.net Pyrrole-based compounds have been explored as effective coupling agents, particularly in composites containing carbonaceous fillers like carbon black or graphene. mdpi.com

In this context, this compound possesses structural features that could make it a promising coupling agent. The pyrrole ring is known to have a strong affinity for carbon surfaces through π-π stacking interactions. mdpi.com The phenyl group can further enhance this interaction. The hydroxymethyl group, on the other hand, can form covalent bonds or strong hydrogen bonds with the polymer matrix, effectively bridging the filler and the matrix.

This dual functionality allows the molecule to act as an interfacial compatibilizer, leading to improved dispersion of the filler within the polymer and enhanced mechanical and electrical properties of the final composite material. For example, a pyrrole-based compound has been used to functionalize graphene layers in natural rubber nanocomposites, resulting in improved ultimate and fracture properties. mdpi.com

The table below illustrates the role of coupling agents in composite materials.

Self-Assembly and Supramolecular Chemistry Applications

Self-assembly and supramolecular chemistry are fields focused on the spontaneous organization of molecules into well-defined structures through non-covalent interactions. oup.com Pyrrole-based molecules are excellent candidates for supramolecular chemistry due to the presence of the NH group, which is a hydrogen bond donor, and the π-electron-rich aromatic ring, which can participate in π-π stacking interactions. oup.com

This compound has multiple features that can drive self-assembly. The pyrrole NH group and the hydroxyl group of the methanol (B129727) substituent can both act as hydrogen bond donors, while the oxygen atom of the hydroxyl group and the pyrrole ring itself can act as hydrogen bond acceptors. These interactions can lead to the formation of various supramolecular structures, such as chains, sheets, or more complex networks. elsevierpure.com

Furthermore, the phenyl group can participate in π-π stacking interactions with other phenyl groups or with the pyrrole rings of adjacent molecules, further stabilizing the self-assembled structures. The interplay of these different non-covalent interactions can lead to the formation of highly ordered materials with interesting optical, electronic, or host-guest properties. oup.comiipseries.org The study of keto-substituted pyrroles has shown that the position of functional groups significantly influences the resulting hydrogen-bonding networks. elsevierpure.com

The following table highlights the key non-covalent interactions involved in the self-assembly of pyrrole-based compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-phenyl-1H-pyrrol-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves Friedel-Crafts alkylation or condensation reactions using pyrrole derivatives and benzaldehyde analogs. For example, formaldehyde-mediated hydroxymethylation under acidic conditions (e.g., HCl) can introduce the methanol group to the pyrrole core .

- Critical Parameters :

- Temperature : Room temperature minimizes side reactions (e.g., polymerization).

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity for the 3-position.

- Purification : Column chromatography or recrystallization is essential to isolate the product from by-products like unreacted starting materials or di-substituted derivatives.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments.

- X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., SHELX software for refinement ).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

- Example Data :

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons), δ 4.5 ppm (-CH₂OH) |

| X-ray | Dihedral angle between pyrrole and phenyl rings: ~30° |

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening Workflow :

Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., P19 embryonal carcinoma cells) at µM concentrations .

Enzyme Inhibition : Test for GSK-3β or kinase inhibition using fluorometric assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound in scale-up processes?

- DOE Strategies :

- Response Surface Methodology (RSM) : Vary pH, temperature, and stoichiometry to identify optimal conditions .

- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time compared to batch processes .

- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) may enhance recyclability and reduce waste.

Q. How to resolve contradictions in crystallographic data for pyrrole derivatives?

- Case Study : Discrepancies in bond lengths may arise from twinning or disorder.

- SHELXL Refinement : Use the TWIN/BASF commands to model twinned data .

- DFT Validation : Compare experimental X-ray structures with computational models (e.g., B3LYP/6-31G*) to identify outliers .

Q. What mechanistic insights can be gained from studying the bioactivity of this compound?

- Approaches :

- SAR Studies : Modify the phenyl/pyrrole substituents to correlate structure with activity (e.g., electron-withdrawing groups enhance antimicrobial potency) .

- Metabolic Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes.

Q. How to model the compound’s interaction with biological targets using computational tools?

- Workflow :

Molecular Docking : AutoDock Vina to predict binding modes with proteins (e.g., GSK-3β) .

MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories.

ADMET Prediction : SwissADME to evaluate bioavailability and toxicity risks.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.